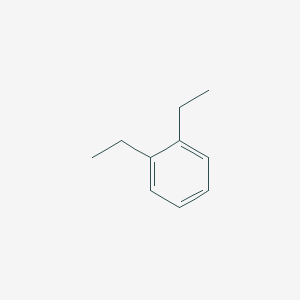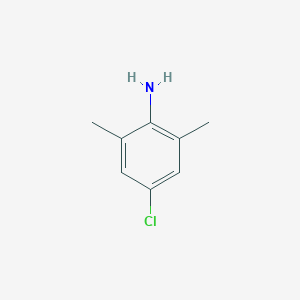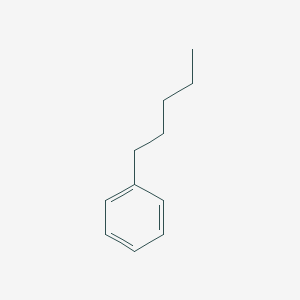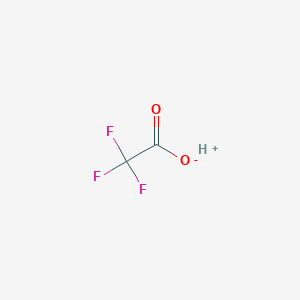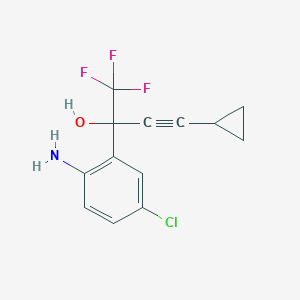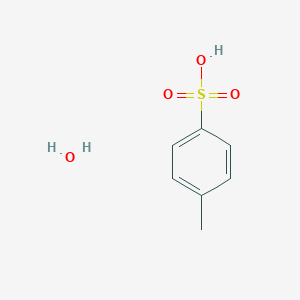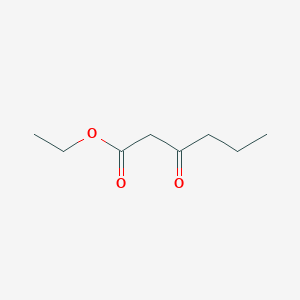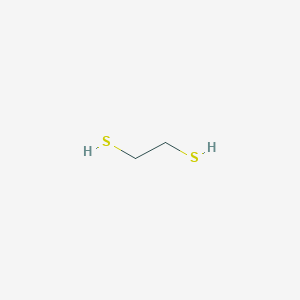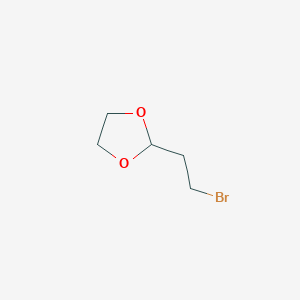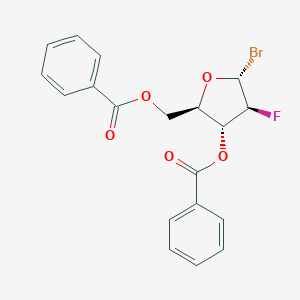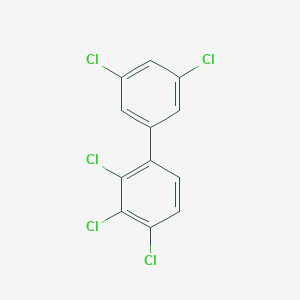
2,3,3',4,5'-Pentachlorobiphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of PCBs, including 2,3,3',4,5'-Pentachlorobiphenyl, typically involves direct chlorination of biphenyls under controlled conditions. However, specific methodologies focusing on the synthesis of PCB118 are not detailed in the provided literature. Instead, studies focus on the metabolic transformation and environmental fate of PCB118, such as the work by Goto et al. (2018), which describes the metabolic enhancement of PCB118 by cytochrome P450 monooxygenase isolated from soil bacterium in the presence of perfluorocarboxylic acids (Goto et al., 2018).
Molecular Structure Analysis
The molecular structure of PCBs, including 2,3,3',4,5'-Pentachlorobiphenyl, is characterized by two phenyl rings connected by a single bond, with chlorine atoms substituted at specified positions. The detailed structural analysis often involves computational studies and spectroscopic techniques, which help elucidate the conformational dynamics and electronic properties of these molecules. While the studies provided do not directly analyze the structure of PCB118, they offer insights into similar compounds and the analytical techniques used for structure elucidation.
Chemical Reactions and Properties
PCB118 undergoes various chemical reactions, including metabolic transformation in biological systems and environmental degradation processes. For instance, Goto et al. (2018) demonstrated how PCB118 is metabolized into hydroxylated pentachlorobiphenyls in the presence of PFCAs, highlighting the influence of environmental contaminants on the metabolic fate of PCBs (Goto et al., 2018).
Physical Properties Analysis
The physical properties of PCB118, such as melting point, boiling point, and solubility, are crucial for understanding its environmental behavior and distribution. These properties are influenced by the degree of chlorination and the specific positions of the chlorine atoms on the biphenyl rings. The literature search did not return specific studies on the physical properties of PCB118, but these properties are typically determined using standard laboratory techniques and contribute to risk assessments and environmental monitoring programs.
Chemical Properties Analysis
The chemical properties of 2,3,3',4,5'-Pentachlorobiphenyl, including reactivity, stability, and degradation pathways, are vital for assessing its environmental impact and toxicity. PCB118's chemical behavior, particularly its resistance to biodegradation and potential for bioaccumulation, underscores the challenges associated with remediating PCB-contaminated environments. Studies like those by Goto et al. (2018) provide insights into the mechanisms underlying PCB118's metabolism and its interactions with other environmental pollutants (Goto et al., 2018).
Aplicaciones Científicas De Investigación
1. Thyroid Dysfunction Research
- Summary of Application : 2,3,3’,4,5’-Pentachlorobiphenyl (PCB118) has been used to study thyroid dysfunction in Fischer rat thyroid cell line-5 (FRTL-5) cells .
- Methods of Application : FRTL-5 cells were treated with different concentrations of PCB118. The effects of PCB118 on cell viability and apoptosis were assessed using a Cell Counting Kit-8 assay and apoptosis assays .
- Results : Higher concentrations of PCB118 inhibited cell viability in a concentration- and time-dependent manner. PCB118 treatment significantly increased Akt, p-Akt, and p-FoxO3a protein or mRNA levels, and considerably decreased NIS protein and mRNA levels compared with the control groups .
2. Serum Thyroxine Level Research
- Summary of Application : 2,3’,4,4’,5’-Pentachlorobiphenyl (CB118) has been used to study its effect on serum total thyroxine (T4) levels in mice .
- Methods of Application : Mice were administered CB118 (50mg/kg, intraperitoneally (i.p.)) for 5 days. The levels of serum T4, thyroid-stimulating hormone, and hepatic T4-uridine 5’-diphosphate (UDP)-glucuronosyltransferase were measured .
- Results : CB118 treatment markedly decreased serum total T4 levels in both strains of mice. Significant increases in the level and activity of hepatic T4-UDP-glucuronosyltransferase by CB118 treatment were observed only in C57BL/6 mice .
3. Neurotoxicity Research
- Summary of Application : 2,2’,3,5’,6-Pentachlorobiphenyl (PCB 95) has been used to study its neurotoxic effects. PCBs, such as PCB 95, can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites .
- Methods of Application : Transgenic mouse models were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
- Results : PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .
4. Metabolism Research
- Summary of Application : 2,2’,3,5’,6-Pentachlorobiphenyl (PCB 95) has been used to study its metabolism in transgenic mouse models .
- Methods of Application : The mice were given a single oral dose of PCB 95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
- Results : PCB 95 levels were highest in adipose tissue, followed by the liver, brain, and blood. Adipose tissue levels were significantly higher in wild-type mice than in Cyp2abfgs-null or CYP2A6-transgenic mice .
5. Reduction of Hepatic Bioaccumulation
- Summary of Application : 3,3’,4,4’,5-Pentachlorobiphenyl (PCB126) has been used to study its hepatic bioaccumulation in mice .
- Methods of Application : Mice were administered Lactobacillus reuteri CP3012 or L. acidophilus L-92 over consecutive days to reduce the hepatic bioaccumulation of PCB126 .
- Results : The study is still ongoing, and results are not yet available .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDNZSLJWJDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074206 | |
| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5'-Pentachlorobiphenyl | |
CAS RN |
70362-41-3 | |
| Record name | PCB 108 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



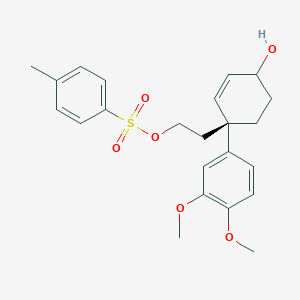
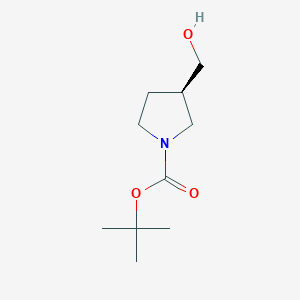
![(7R,8S)-8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)
